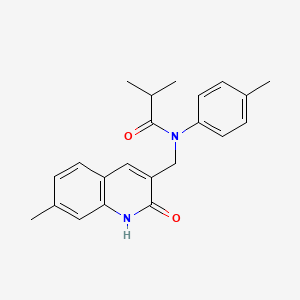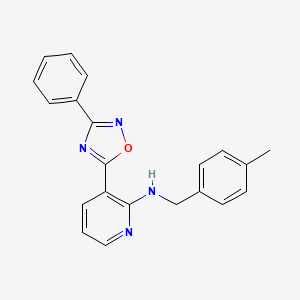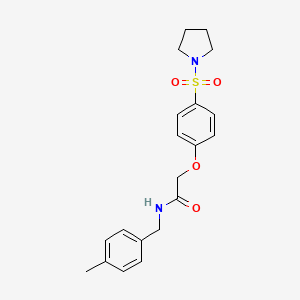
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential therapeutic applications in cancer treatment, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have other biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have anti-angiogenic properties, making it a potential candidate for the treatment of angiogenesis-related diseases.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its high potency and specificity towards cancer cells. This makes it a potential candidate for targeted therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One of the potential directions is the development of more water-soluble analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, which can improve its bioavailability and efficacy. Another potential direction is the investigation of the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide in other diseases, such as inflammatory and angiogenesis-related diseases. Finally, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide with other chemotherapeutic agents can be investigated for its potential synergistic effects.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with p-toluidine in the presence of isobutyryl chloride. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-9-6-15(3)7-10-19)13-18-12-17-8-5-16(4)11-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFUVUBJBHZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)


![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)


![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)



